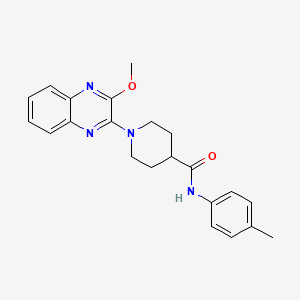
1-(3-methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide (also known as MQX-4-CN) is a small organic molecule that has been studied for its potential applications in scientific research. MQX-4-CN has been studied for its ability to interact with certain proteins and enzymes, and its potential to be used as a tool for studying biochemical and physiological processes. This article will discuss the synthesis method of MQX-4-CN, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
科学研究应用
MQX-4-CN has been studied for its potential application in scientific research. It has been found to interact with certain proteins and enzymes, and has been used as a tool for studying biochemical and physiological processes. MQX-4-CN has also been studied for its potential to be used as a therapeutic agent, and has been found to have anti-inflammatory and anti-cancer properties.
作用机制
MQX-4-CN is believed to act on certain proteins and enzymes by inhibiting their activity. It has been found to bind to certain proteins and enzymes and inhibit their activity, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
MQX-4-CN has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, and has been found to inhibit the activity of certain proteins and enzymes. It has also been found to have an effect on the immune system, and has been found to modulate the activity of certain immune cells.
实验室实验的优点和局限性
MQX-4-CN has several advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and store. It is also relatively stable, which makes it easy to work with. However, there are some limitations to its use in lab experiments. It is not always easy to obtain the necessary reagents for its synthesis, and it is not always easy to control the reaction conditions.
未来方向
There are several potential future directions for the use of MQX-4-CN in scientific research. It could be used to study the biochemical and physiological effects of other small molecules, or to develop new therapeutic agents. It could also be used to study the effects of certain proteins and enzymes, or to develop new drugs that target these proteins and enzymes. Additionally, it could be used to study the effects of environmental factors on biochemical and physiological processes, or to develop new drugs that target environmental factors.
合成方法
MQX-4-CN can be synthesized using a two-step process. The first step involves the synthesis of the quinoxaline ring, which is achieved by reacting 3-methoxyquinoline with dimethylaminopyridine. The second step involves the formation of the piperidine ring, which is achieved by reacting the quinoxaline ring with 4-methylphenyl piperidine-4-carboxamide. The final product, MQX-4-CN, is obtained after the two steps have been completed.
属性
IUPAC Name |
1-(3-methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15-7-9-17(10-8-15)23-21(27)16-11-13-26(14-12-16)20-22(28-2)25-19-6-4-3-5-18(19)24-20/h3-10,16H,11-14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUNPLWUAIAGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-(4-methylphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B6555904.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6555908.png)
![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6555918.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555919.png)
![N-(4-ethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555935.png)
![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B6555939.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555943.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6555954.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6555960.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B6555963.png)
![3-{5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6555966.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555967.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6555970.png)
![3-(3,4-dimethoxyphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555973.png)